N4-(2-Morpholinoethyl)pyridine-3,4-diamine
CAS No.: 1235440-71-7
Cat. No.: VC21254805
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235440-71-7 |
|---|---|
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine |
| Standard InChI | InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
| Standard InChI Key | MJRBSCNJGKZPSX-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC2=C(C=NC=C2)N |
| Canonical SMILES | C1COCCN1CCNC2=C(C=NC=C2)N |
Introduction
Chemical Identity and Structure
N4-(2-Morpholinoethyl)pyridine-3,4-diamine is characterized by a pyridine ring with diamine groups at positions 3 and 4, and a morpholine group connected via an ethyl linker to the 4-amino position. This structural arrangement contributes to its chemical reactivity and potential biological interactions.
Table 1.1: Chemical Identification Data for N4-(2-Morpholinoethyl)pyridine-3,4-diamine
| Parameter | Information |
|---|---|
| CAS Numbers | 91253-14-4 and 1235440-71-7 |
| Molecular Formula | C11H18N4O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 4-N-(2-morpholin-4-ylethyl)pyridine-3,4-diamine |
| Standard InChI | InChI=1S/C11H18N4O/c12-10-9-13-2-1-11(10)14-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8,12H2,(H,13,14) |
| Standard InChIKey | MJRBSCNJGKZPSX-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCNC2=C(C=NC=C2)N |
The compound's structure incorporates several key functional groups that determine its chemical behavior, including:
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A pyridine ring serving as the core structure
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Primary amine group at position 3
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Secondary amine at position 4 with the morpholinoethyl substituent
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Morpholine ring connected via an ethyl linker
This combination of functional groups provides multiple sites for hydrogen bonding, coordination with metal ions, and other chemical interactions that may be relevant to its biological activity .
Physical and Chemical Properties
Understanding the physical and chemical properties of N4-(2-Morpholinoethyl)pyridine-3,4-diamine is crucial for its proper handling, storage, and application in research contexts. Available data indicates it is a solid compound at room temperature.
Based on its structure, the compound exhibits several important chemical characteristics:
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The presence of both primary and secondary amine groups makes it weakly basic
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The morpholine ring contributes to its solubility profile, likely enhancing water solubility
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The pyridine nitrogen provides an additional site for protonation and potential metal coordination
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Multiple nitrogen atoms in the molecule can serve as hydrogen bond acceptors
While specific data on solubility parameters is limited in the available literature, compounds with similar structural features typically exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethylsulfoxide (DMSO) .
| Hazard Category | Classification | Hazard Statement Code |
|---|---|---|
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| STOT-SE* | Category 3 | H335: May cause respiratory irritation |
*STOT-SE: Specific Target Organ Toxicity - Single Exposure
Recommended Precautions
The following precautionary measures are recommended when handling this compound:
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Use appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coats
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Ensure adequate ventilation during handling
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Avoid contact with skin, eyes, and mucous membranes
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In case of accidental contact, rinse thoroughly with water
First aid measures for this compound follow standard protocols for similar chemical irritants, including removal from exposure, rinsing affected areas with water, and seeking medical attention for significant exposures .
Applications in Research
N4-(2-Morpholinoethyl)pyridine-3,4-diamine has attracted interest from researchers in various fields due to its unique structural features and potential applications.
Chemical Research Applications
The compound's structure makes it valuable for:
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As a building block in organic synthesis
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For coordination chemistry studies due to its multiple nitrogen donor sites
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In the development of heterocyclic compound libraries
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, N4-(2-Morpholinoethyl)pyridine-3,4-diamine and related compounds have been explored for their potential pharmaceutical applications. The presence of the morpholine moiety is particularly significant, as morpholine-containing compounds often display favorable pharmacokinetic properties and bioavailability profiles .
Compounds with similar structural features have been investigated for various biological activities, including:
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Enzyme inhibition studies
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Potential therapeutic applications in neurological disorders
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As components in the synthesis of more complex bioactive molecules
Current Research and Future Directions
Research involving N4-(2-Morpholinoethyl)pyridine-3,4-diamine and structurally related compounds continues to evolve, with several potential directions for future investigation.
Synthetic Methodology Development
Ongoing research in synthetic organic chemistry may focus on:
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Developing more efficient and selective methods for synthesizing N4-(2-Morpholinoethyl)pyridine-3,4-diamine
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Exploring green chemistry approaches to its production
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Creating libraries of structural analogs for structure-activity relationship studies
Medicinal Chemistry Applications
The compound's structural features suggest potential applications in several medicinal chemistry contexts:
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As a scaffold for developing novel potassium channel modulators
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In the design of compounds targeting neurological disorders
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As building blocks for more complex biologically active molecules
Analytical Applications
The compound's multiple nitrogen atoms provide sites for metal coordination, suggesting potential applications in:
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